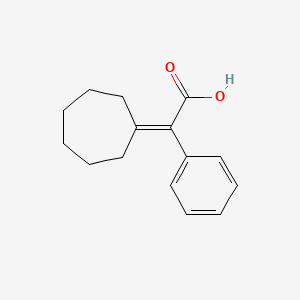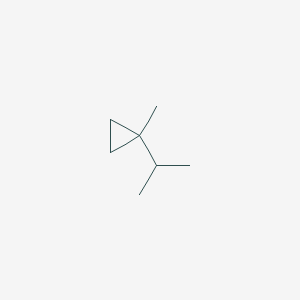
1-Methyl-1-(1-methylethyl)-cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(1-methylethyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a methyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-methylethyl)-cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as a transition metal complex. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Transition metal complexes like rhodium or copper
Solvents: Non-polar solvents such as dichloromethane or toluene
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions: 1-Methyl-1-(1-methylethyl)-cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium to yield cyclopropane derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Cyclopropane carboxylic acids, ketones
Reduction: Cyclopropane derivatives
Substitution: Halogenated cyclopropanes
科学的研究の応用
1-Methyl-1-(1-methylethyl)-cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Methyl-1-(1-methylethyl)-cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
1-Methylcyclopropane: A simpler analog with only a methyl group attached to the cyclopropane ring.
1-Isopropylcyclopropane: Similar structure but lacks the additional methyl group.
Cyclopropane: The parent compound with no substituents.
Uniqueness: 1-Methyl-1-(1-methylethyl)-cyclopropane is unique due to the presence of both a methyl and an isopropyl group on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
13150-79-3 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC名 |
1-methyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-6(2)7(3)4-5-7/h6H,4-5H2,1-3H3 |
InChIキー |
QEJFJGSJIQQWRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


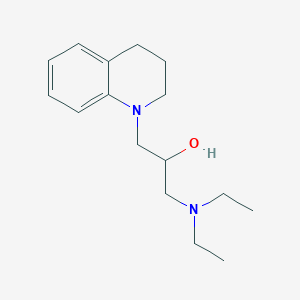
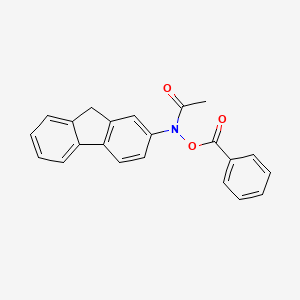
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)
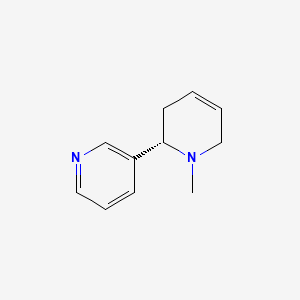
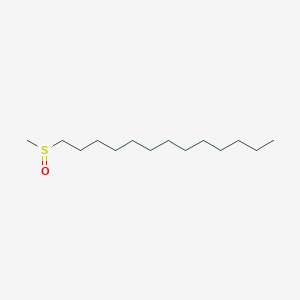
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
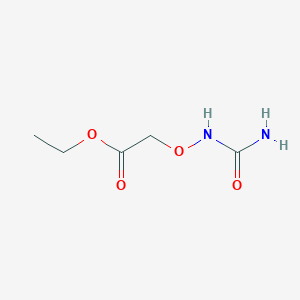

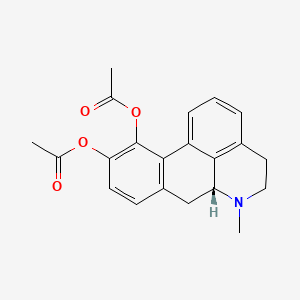
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

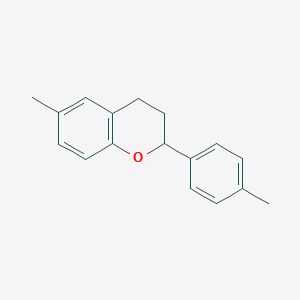
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
